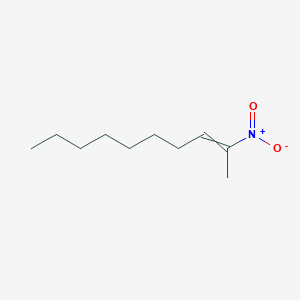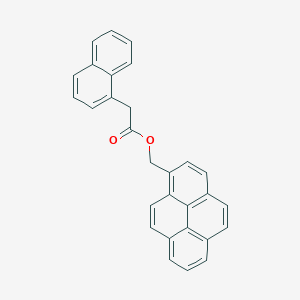
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is an organic compound that features a pyrene moiety linked to a naphthalene moiety via an acetate group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the aromatic stability of naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate typically involves the esterification of (Pyren-1-yl)methanol with (naphthalen-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can occur on both the pyrene and naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted pyrene and naphthalene derivatives.
Scientific Research Applications
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological macromolecules and materials, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-1-yl)acetic acid: Shares the naphthalene moiety but lacks the pyrene group.
(Pyren-1-yl)methanol: Contains the pyrene moiety but lacks the naphthalene group.
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure with selenium instead of oxygen in the acetate group.
Uniqueness
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is unique due to its combination of pyrene and naphthalene moieties, which endows it with distinct photophysical properties and potential for diverse applications in materials science and biology .
Properties
CAS No. |
114498-69-0 |
|---|---|
Molecular Formula |
C29H20O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
pyren-1-ylmethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C29H20O2/c30-27(17-23-9-3-6-19-5-1-2-10-25(19)23)31-18-24-14-13-22-12-11-20-7-4-8-21-15-16-26(24)29(22)28(20)21/h1-16H,17-18H2 |
InChI Key |
JFYPGFRWODUXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)




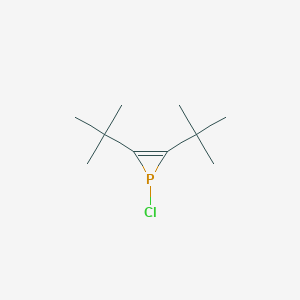
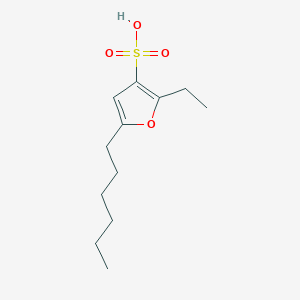
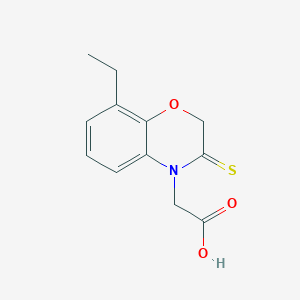

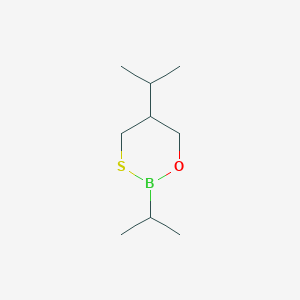
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)

